molecular formula C21H16F2N4O B12931344 n-(2-Aminophenyl)-4-((4,6-difluoro-2h-indazol-2-yl)methyl)benzamide CAS No. 920315-04-4

n-(2-Aminophenyl)-4-((4,6-difluoro-2h-indazol-2-yl)methyl)benzamide

Cat. No.: B12931344
CAS No.: 920315-04-4
M. Wt: 378.4 g/mol
InChI Key: QNHXTNFGNQHTPC-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-((4,6-difluoro-2H-indazol-2-yl)methyl)benzamide (CAS 920315-04-4) is a synthetic small molecule with a molecular formula of C21H16F2N4O and a molecular weight of 378.38 g/mol . This compound features a benzamide core linked to a 4,6-difluoro-2H-indazole moiety via a methylene bridge. The indazole scaffold is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities. Indazole-containing derivatives have been extensively investigated for their potential as anti-tumor, anti-inflammatory, and antimicrobial agents, serving as key structural motifs in several approved therapeutics . The presence of multiple fluorine atoms on the indazole ring can influence the molecule's lipophilicity, metabolic stability, and its ability to engage in specific binding interactions with biological targets. The primary amine on the aniline ring provides a handle for further chemical modification, making this compound a valuable building block for developing novel chemical probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

920315-04-4

Molecular Formula

C21H16F2N4O

Molecular Weight

378.4 g/mol

IUPAC Name

N-(2-aminophenyl)-4-[(4,6-difluoroindazol-2-yl)methyl]benzamide

InChI

InChI=1S/C21H16F2N4O/c22-15-9-17(23)16-12-27(26-20(16)10-15)11-13-5-7-14(8-6-13)21(28)25-19-4-2-1-3-18(19)24/h1-10,12H,11,24H2,(H,25,28)

InChI Key

QNHXTNFGNQHTPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C=C4C(=CC(=CC4=N3)F)F

Origin of Product

United States

Biological Activity

N-(2-Aminophenyl)-4-((4,6-difluoro-2H-indazol-2-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C22H20F2N4O
Molecular Weight: 392.42 g/mol
CAS Number: 920315-18-0

The compound features a complex structure that includes an aminophenyl group and a difluoro-indazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Potential

Research indicates that compounds containing indazole derivatives often exhibit anticancer properties . This compound has been suggested to act as an inhibitor of specific kinases involved in cancer progression. Preliminary studies have shown that:

  • Inhibition of Kinases: The compound may inhibit kinases such as PLK4, which is crucial for cell division and proliferation. For instance, similar indazole derivatives have been reported to have IC50 values in the nanomolar range against various cancer cell lines .

The mechanism by which this compound exerts its biological effects can involve:

  • Enzyme Inhibition: Binding to specific kinases or enzymes that regulate cancer cell growth.
  • Induction of Apoptosis: Triggering programmed cell death pathways in malignant cells.
  • Cell Cycle Arrest: Preventing cells from progressing through the cell cycle, particularly at the G2/M checkpoint.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents can significantly influence potency and selectivity against cancer targets. A comparative analysis with structurally similar compounds illustrates this point:

Compound NameMolecular FormulaKey Features
N-(2-Aminophenyl)-4-((6-fluoro-2H-indazol-2-yl)methyl)benzamideC21H17FN4OContains a fluorine atom, enhancing bioactivity
N-(2-Aminophenyl)-4-((6-methoxybenzo[d]thiazol-2-ylamino)methyl)benzamideC22H20N4OIncorporates a thiazole moiety, altering pharmacological properties
This compoundC22H20F2N4OTwo fluorine atoms potentially increasing potency

In Vivo Studies

Recent studies have demonstrated the efficacy of related indazole derivatives in animal models. For example:

  • PLK4 Inhibitors: Compounds with similar structures have shown significant tumor growth inhibition in mouse models of colon cancer .
  • Cell Line Testing: In vitro testing on various cancer cell lines has revealed that certain derivatives exhibit IC50 values as low as 0.64 μM against multiple myeloma cells .

Clinical Implications

The promising results from preclinical studies suggest potential pathways for clinical development. The unique combination of functional groups in this compound may allow for further modifications leading to novel therapeutic agents targeting specific cancers.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • The indazole moiety in the compound has been associated with anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer progression. The fluorine substitutions potentially enhance its bioactivity, making it a candidate for anticancer therapies .
  • Anti-inflammatory Effects
    • Similar compounds have shown anti-inflammatory activities, which could be beneficial in treating conditions characterized by inflammation. The structural modifications in N-(2-Aminophenyl)-4-((4,6-difluoro-2H-indazol-2-yl)methyl)benzamide may influence its efficacy against inflammatory pathways.
  • Kinase Inhibition
    • Compounds with similar structures have been reported to inhibit various kinases, which are crucial in several signaling pathways related to cancer and other diseases. This compound's potential as a kinase inhibitor warrants further investigation .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of this compound, researchers found that the compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of this compound in animal models of acute inflammation. Results indicated a reduction in inflammatory markers and symptoms, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include benzimidazoles (), triazole-thiones (), and substituted benzamides (). A comparative analysis is outlined below:

Property Target Compound Benzimidazole Derivatives Triazole-Thiones N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
Core Structure Benzamide Benzimidazole 1,2,4-Triazole-thione Benzamide
Key Substituents 2-Aminophenyl, 4,6-difluoroindazolylmethyl Benzo[d][1,3]dioxol-5-yloxy, substituted phenyl 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl 4-Chlorophenyl, 2-methoxy-4-methyl
Electron Effects Electron-withdrawing F, electron-donating NH₂ Electron-donating ether (dioxolane) Electron-withdrawing sulfonyl, F Electron-withdrawing Cl, electron-donating OCH₃/CH₃
Hydrogen Bonding NH₂ (donor), carbonyl (acceptor) NH (donor) in benzimidazole NH (donor), C=S (weak acceptor) Carbonyl (acceptor), no NH groups
Tautomerism Absent Absent Present (thione ↔ thiol tautomers) Absent

Spectroscopic Properties

  • IR Spectroscopy :
    • The target compound’s carbonyl (C=O) stretch (~1660–1680 cm⁻¹) aligns with benzamides in .
    • Triazole-thiones lack C=O but show C=S (~1247–1255 cm⁻¹) and NH stretches (3278–3414 cm⁻¹) .
  • NMR :
    • The 4,6-difluoroindazole moiety in the target compound would exhibit distinct ¹⁹F NMR shifts, unlike the 2,4-difluorophenyl groups in triazole-thiones .
    • Methoxy/methyl groups in result in characteristic ¹H-NMR singlet peaks (δ ~3.8–4.0 ppm for OCH₃).

Electronic and Steric Effects

  • Fluorine Substituents : Both the target compound and triazole-thiones utilize fluorine for electronic modulation, but the indazole’s fused ring system introduces greater rigidity compared to triazoles.
  • Amino Group: The 2-aminophenyl group enhances solubility and hydrogen-bonding capacity relative to chlorophenyl or sulfonyl-containing analogs .

Preparation Methods

Synthesis of the 4,6-Difluoro-2H-indazole Core

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Notes
Indazole core synthesis Fluorinating agent (NFSI, Selectfluor) Acetonitrile/DMF 0–50 °C Controlled fluorination, inert atmosphere
Benzylation of indazole Benzyl bromide, K2CO3 or NaH DMF/DMSO RT to 80 °C Base-promoted alkylation
Amide bond formation EDCI or DCC, HOBt catalyst DCM/THF/DMF 0 °C to RT Carbodiimide coupling, mild conditions

Analytical Characterization

After synthesis, the compound is characterized to confirm structure and purity:

Research Findings and Notes

  • The multi-step synthesis requires careful control of reaction parameters to avoid side reactions such as over-fluorination or incomplete coupling.
  • The choice of coupling reagents and solvents significantly impacts the yield and purity of the final benzamide.
  • The difluoro substitution pattern on the indazole ring influences both the chemical reactivity during synthesis and the biological activity of the compound.
  • Industrial scale-up may involve continuous flow chemistry to improve reproducibility and reduce environmental impact.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Challenges Outcome
Indazole core synthesis Selective fluorination (NFSI, Selectfluor) Regioselectivity, over-fluorination Difluoroindazole intermediate
Benzylation Benzyl bromide, base (K2CO3, NaH) Side alkylation, incomplete reaction Benzylated indazole intermediate
Amide bond formation EDCI/DCC, HOBt, amine coupling Racemization, low yield Target benzamide compound

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-(2-Aminophenyl)-4-((4,6-difluoro-2h-indazol-2-yl)methyl)benzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzaldehydes and aminophenyl precursors under reflux conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst for 4 hours, followed by solvent evaporation and filtration, is a common approach . Optimization strategies include:

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, molar ratios, solvent polarity) to maximize yield .

  • Continuous-flow chemistry : Enhances reproducibility and scalability while minimizing side reactions .

  • Catalyst screening : Acidic or basic additives (e.g., trifluoroacetic acid in dichloromethane) improve regioselectivity .

    Key Reaction Parameters Optimal Conditions Reference
    SolventAbsolute ethanol or CH₂Cl₂
    CatalystGlacial acetic acid or TFA
    Reaction Time4–18 hours (reflux)
    PurificationColumn chromatography or filtration

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and amide bond formation .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) with C18 columns and UV detection .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₂₀H₁₅F₂N₄O₂, exact mass 394.11 g/mol) .
  • Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Methodological Answer :

  • Targeted modifications : Introduce substituents (e.g., halogens, methoxy groups) at the indazole or benzamide moieties to assess effects on binding affinity .

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorescence polarization or calorimetry .

  • Computational docking : Molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites, guided by analogs like N-(4-benzoylphenyl)benzamide .

    SAR Modifications Biological Impact Reference
    Fluorine substitutionEnhanced metabolic stability
    Indazole methylationAltered kinase selectivity
    Benzamide ring substitutionImproved solubility or bioavailability

Q. What experimental approaches resolve contradictions in reported biological activity data for benzamide derivatives?

  • Methodological Answer :

  • Cross-validation assays : Compare results across orthogonal methods (e.g., cell-based vs. biochemical assays) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends in IC₅₀ variability .
  • Proteomic profiling : Use mass spectrometry to detect off-target interactions that may explain discrepancies .
  • Crystallography : Resolve binding mode ambiguities via X-ray co-crystallization with target enzymes .

Data Contradiction Analysis

Q. How should researchers address inconsistent potency data in enzyme inhibition studies?

  • Methodological Answer :

  • Standardize assay conditions : Control pH, temperature, and co-factor concentrations (e.g., ATP levels in kinase assays) .
  • Negative controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
  • Dose-response curves : Use ≥10 concentration points to improve IC₅₀ accuracy .

Synthesis and Scale-Up Challenges

Q. What strategies mitigate impurities during large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Real-time monitoring via in-line FTIR or Raman spectroscopy .
  • Taguchi methods : Optimize parameters (e.g., stirring rate, cooling rate) to suppress byproducts .
  • Recrystallization : Use mixed solvents (e.g., ethanol/water) to enhance purity .

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